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Compound Name:
Diethyl (2-

cyanoethyl)phosphonate

Cat. No.: B161486 Get Quote

An In-depth Technical Guide to Diethyl (2-cyanoethyl)phosphonate: Synthesis, Reactivity,

and Applications in Drug Discovery

Introduction
Diethyl (2-cyanoethyl)phosphonate, identified by its CAS number 10123-62-3, is an

organophosphorus compound of significant interest in modern organic synthesis and medicinal

chemistry.[1][2] As a versatile synthetic intermediate, its utility is primarily anchored in its

phosphonate functionality coupled with a reactive cyanoethyl group.[2] This guide, intended for

researchers and drug development professionals, provides a comprehensive overview of its

chemical properties, synthesis, core reactivity, and applications, with a particular focus on its

role in the construction of complex molecular architectures relevant to pharmaceuticals.

Phosphonates are widely recognized in drug design as stable bioisosteres of natural

phosphates and carboxylates.[3][4] The carbon-phosphorus bond in phosphonates is resistant

to enzymatic cleavage, a stark contrast to the labile phosphoester bond in natural phosphates.

[5] This inherent stability makes phosphonate-containing molecules valuable as enzyme

inhibitors, antiviral agents, and bone-targeting drugs.[3][4] Diethyl (2-
cyanoethyl)phosphonate serves as a key building block for introducing this critical

pharmacophore, enabling the synthesis of novel therapeutic agents.
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Diethyl (2-cyanoethyl)phosphonate is typically a colorless to pale yellow liquid.[2] Its key

physical and chemical properties are summarized in the table below.

Property Value Reference(s)

CAS Number 10123-62-3 [1][2][6][7]

Molecular Formula C₇H₁₄NO₃P [1][7][8]

Molecular Weight 191.16 g/mol [6][8]

Appearance Colorless to light yellow liquid [2][8]

Density 1.08 g/mL at 25 °C [6][8]

Boiling Point 110 °C at 0.1 mmHg [6][8]

Refractive Index (n20/D) 1.4380 [6][8]

InChI Key
LDOZIDLMPNCNDI-

UHFFFAOYSA-N
[1][6]

SMILES CCOP(=O)(CCC#N)OCC [1][6]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control

of Diethyl (2-cyanoethyl)phosphonate. While specific spectra are instrument-dependent,

typical spectral features are as follows:

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the two ethyl groups

(a triplet for the CH₃ and a quartet for the OCH₂) and the two methylene groups of the

cyanoethyl chain, which will appear as complex multiplets due to coupling with both adjacent

protons and the phosphorus atom.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene

carbons of the ethyl groups, the two methylene carbons of the cyanoethyl chain, and the

nitrile carbon.

³¹P NMR: The phosphorus NMR spectrum will display a single resonance characteristic of a

phosphonate ester.
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FT-IR: The infrared spectrum is characterized by a strong absorption band for the nitrile

group (C≡N) around 2240 cm⁻¹ and a strong P=O stretch typically found in the 1250 cm⁻¹

region.[9]

Synthesis of Diethyl (2-cyanoethyl)phosphonate
The most common and efficient method for synthesizing Diethyl (2-cyanoethyl)phosphonate
is through the Michael addition of diethyl phosphite to acrylonitrile. This reaction is typically

base-catalyzed and proceeds with high yield.

Reaction Mechanism: Base-Catalyzed Michael Addition
The synthesis involves the deprotonation of diethyl phosphite by a base to form a nucleophilic

phosphite anion. This anion then undergoes a conjugate addition to the electrophilic double

bond of acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product.

Step 1: Deprotonation Step 2: Nucleophilic Attack Step 3: Protonation

Diethyl Phosphite
(EtO)₂P(O)H

Phosphite Anion
(EtO)₂P(O)⁻

+ Base

Acrylonitrile
CH₂=CH-C≡N

Base (e.g., NaOEt)

Enolate Intermediate+ Acrylonitrile Diethyl (2-cyanoethyl)phosphonate
(EtO)₂P(O)CH₂CH₂C≡N

+ H⁺

Click to download full resolution via product page

Caption: Synthesis of Diethyl (2-cyanoethyl)phosphonate via Michael Addition.

Detailed Experimental Protocol
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux

condenser under an inert atmosphere (e.g., nitrogen or argon).
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Reagents: Charge the flask with diethyl phosphite.

Catalyst: Add a catalytic amount of a suitable base, such as sodium ethoxide or potassium

tert-butoxide, to the flask.

Addition: Add acrylonitrile dropwise to the stirred solution via the dropping funnel. An

exothermic reaction may occur, so controlled addition and external cooling (e.g., an ice bath)

may be necessary to maintain the reaction temperature.

Reaction: After the addition is complete, allow the mixture to stir at room temperature or with

gentle heating to ensure the reaction goes to completion. Monitor the reaction progress

using an appropriate analytical technique (e.g., TLC or GC).

Workup: Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid). The

reaction mixture can then be concentrated under reduced pressure.

Purification: The crude product is typically purified by vacuum distillation to yield pure Diethyl
(2-cyanoethyl)phosphonate.

Core Reactivity: The Horner-Wadsworth-Emmons
(HWE) Reaction
The primary application of Diethyl (2-cyanoethyl)phosphonate in organic synthesis is as a

reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction provides a

reliable and stereoselective method for the formation of alkenes, particularly α,β-unsaturated

nitriles, from aldehydes and ketones.[12]

The HWE reaction offers several advantages over the classical Wittig reaction:

The phosphonate carbanion is more nucleophilic and generally more reactive than the

corresponding phosphonium ylide.[10]

It can react with a wider range of aldehydes and ketones, including sterically hindered ones.

[11]

The byproduct, a water-soluble dialkyl phosphate salt, is easily removed during aqueous

workup, simplifying product purification.[10][11]
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Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through several key steps. First, a strong base deprotonates the carbon

alpha to the phosphonate group, forming a stabilized phosphonate carbanion. This carbanion

then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This

addition forms an intermediate oxaphosphetane, which then collapses to yield the alkene and a

phosphate byproduct. The reaction generally favors the formation of the (E)-alkene due to

thermodynamic control in the formation of the key intermediates.[10][13]

Diethyl (2-cyanoethyl)phosphonate Phosphonate Carbanion+ Base

Strong Base
(e.g., NaH, KHMDS)

Aldehyde/Ketone
R¹R²C=O

Betaine Intermediate+ Carbonyl Oxaphosphetane
Intermediate

Cyclization

(E)-Alkene Product
Elimination

Phosphate Salt

Click to download full resolution via product page

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction.

Experimental Protocol: Synthesis of an α,β-Unsaturated
Nitrile

Preparation of the Carbanion: In a flame-dried, three-necked flask under an inert

atmosphere, dissolve Diethyl (2-cyanoethyl)phosphonate in a dry aprotic solvent (e.g.,

THF or DME).[11]

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong

base (e.g., NaH, n-BuLi, or KHMDS) portion-wise or dropwise.[11][13] Stir the mixture for 30-

60 minutes to ensure complete formation of the carbanion.

Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone in the same dry solvent

to the carbanion solution dropwise, maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for several hours or until completion as monitored by TLC.

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent (e.g., ethyl acetate or diethyl ether).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude

product by column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.

Applications in Drug Discovery and Development
The phosphonate group is a key structural motif in medicinal chemistry, and reagents like

Diethyl (2-cyanoethyl)phosphonate are instrumental in its incorporation.[3] Phosphonate-

containing drugs often function as transition-state analogues, inhibiting enzymes that process

phosphate or pyrophosphate substrates.[4]

Notable applications include:

Antiviral Agents: Acyclic nucleoside phosphonates are a major class of antiviral drugs. The

phosphonate moiety mimics the first phosphate group of a nucleotide, bypassing the often

rate-limiting initial phosphorylation step required for activation.[5] Diethyl (2-
cyanoethyl)phosphonate can be used to synthesize precursors for these important

therapeutics.

Anticancer Agents: The farnesyl pyrophosphate synthase enzyme is a target for nitrogen-

containing bisphosphonates, which are used to treat bone-resorption disorders and are also

being investigated as anticancer targets.[4][14] The synthetic principles enabled by HWE

reagents are relevant to the development of novel enzyme inhibitors in oncology.

Enzyme Inhibitors: The compound is used to synthesize inhibitors for enzymes such as

phospholipase A2 and triose phosphate isomerase.[8]
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HIV-1 Antivirals: It has been used as a reactant in the amination and stereoselective

olefination for the synthesis of HIV-1 antivirals.[8]

Safety and Handling
Diethyl (2-cyanoethyl)phosphonate is an irritant and requires careful handling in a well-

ventilated fume hood.

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[6]

Precautionary Statements: Avoid breathing mist/vapors. Wash skin thoroughly after handling.

Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and

face protection.[6]

Personal Protective Equipment (PPE): Standard PPE includes safety goggles or a face

shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. An appropriate respirator

should be used if ventilation is inadequate.[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is

classified as a combustible liquid.[6]

Conclusion
Diethyl (2-cyanoethyl)phosphonate is a high-value reagent for synthetic and medicinal

chemists. Its robust synthesis and predictable reactivity in the Horner-Wadsworth-Emmons

reaction make it an essential tool for the stereoselective formation of C-C double bonds and the

introduction of the cyano group. Its primary contribution lies in facilitating the construction of

α,β-unsaturated nitriles, which are versatile precursors for a wide range of biologically active

molecules. For professionals in drug development, this compound provides a reliable pathway

to incorporate the phosphonate pharmacophore, a critical component in the design of stable

and effective enzyme inhibitors, particularly in antiviral and anticancer research. Proper

understanding of its properties, synthesis, and handling is paramount to leveraging its full

synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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